molecular formula C17H20F6N2O4 B6246590 6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) CAS No. 2408974-37-6

6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid)

Katalognummer: B6246590
CAS-Nummer: 2408974-37-6
Molekulargewicht: 430.34 g/mol
InChI-Schlüssel: JKRNYNZSGWIPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) (hereafter referred to as the bis-TFA salt) is a spirocyclic amine derivative with a benzyl substituent and two trifluoroacetic acid (TFA) counterions.

Eigenschaften

CAS-Nummer

2408974-37-6

Molekularformel

C17H20F6N2O4

Molekulargewicht

430.34 g/mol

IUPAC-Name

6-benzyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H18N2.2C2HF3O2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13;2*3-2(4,5)1(6)7/h1-5,14H,6-11H2;2*(H,6,7)

InChI-Schlüssel

JKRNYNZSGWIPMT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12CNC2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Spirocyclic Framework Construction

The spiro[3.4]octane backbone is synthesized via a cyclization reaction between a pyrrolidine precursor and a ketone or aldehyde derivative. In one documented approach, 4-azidomethyl-4-hydroxymethyl-pyrrolidine-3-one undergoes intramolecular cyclization under basic conditions to form the diazaspiro framework . Key steps include:

  • Cyclization : Treatment with triethylamine in dichloromethane at 0–5°C induces ring closure, yielding the spirocyclic intermediate .

  • Oxime Formation : Subsequent reaction with methoxyamine hydrochloride introduces an oxime group at position 8, critical for downstream functionalization .

A comparative analysis of cyclization methods is provided in Table 1.

Table 1: Cyclization Strategies for Spiro[3.4]octane Core

MethodReagents/ConditionsYield (%)Reference
Intramolecular cyclizationTriethylamine, CH₂Cl₂, 0–5°C87.3
Reductive aminationNaBH₃CN, MeOH, RT72.1

Benzyl Group Introduction

The benzyl moiety is introduced via nucleophilic substitution or alkylation. In a patented protocol, 6-benzyl-2,6-diazaspiro[3.4]octane-8-one-O-methyloxime is treated with benzyl bromide in the presence of potassium carbonate, achieving 89% yield . Critical parameters include:

  • Solvent Selection : Dimethylformamide (DMF) enhances reaction efficiency due to its high polarity .

  • Temperature Control : Reactions conducted at 50°C minimize side-product formation .

Trifluoroacetic Acid Salt Formation

The bis(trifluoroacetic acid) salt is generated during deprotection or purification. A two-step process is typically employed:

  • Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in dichloromethane .

  • Salt Precipitation : Neutralization with TFA followed by lyophilization yields the final product .

Reaction Scheme :
Boc-protected intermediate+TFA6-Benzyl-2,6-diazaspiro[3.4]octane2TFA\text{Boc-protected intermediate} + \text{TFA} \rightarrow \text{6-Benzyl-2,6-diazaspiro[3.4]octane} \cdot 2\text{TFA}

Purification and Characterization

Final purification involves reversed-phase chromatography (C18 column) with acetonitrile/water gradients . Key characterization data:

  • HPLC Purity : ≥98% (λ = 254 nm) .

  • Mass Spectrometry : [M+H]⁺ = 430.34 (C₁₇H₂₀F₆N₂O₄) .

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance throughput. Critical optimizations include:

  • Catalyst Loading : Reduced Pd/C concentrations (0.5 mol%) in hydrogenation steps .

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation is minimized using stoichiometric benzyl bromide .

  • Acid Sensitivity : Lyophilization at −50°C preserves compound integrity .

Analyse Chemischer Reaktionen

6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of diazaspiro compounds in anticancer research. For instance, derivatives of 6-benzyl-2,6-diazaspiro[3.4]octane have shown promising results in inhibiting tumor growth in vitro. A notable study demonstrated that modifications to the spirocyclic core can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Neuropharmacology
Another area of interest is the neuropharmacological effects of this compound. Research indicates that spirocyclic amines can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. For example, compounds similar to 6-benzyl-2,6-diazaspiro[3.4]octane have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Organic Synthesis

Building Block in Synthesis
The unique structural features of 6-benzyl-2,6-diazaspiro[3.4]octane make it an excellent building block for synthesizing other complex organic molecules. Its spirocyclic nature allows for diverse functionalization strategies, enabling chemists to create a variety of derivatives with tailored properties .

Case Study: Synthesis of Derivatives
A case study published in Synlett details an efficient synthesis route for orthogonally protected spirocyclic amines using 6-benzyl-2,6-diazaspiro[3.4]octane as a precursor. The authors reported improved yields compared to previous methods, showcasing its utility in generating complex molecular architectures .

Pharmaceutical Formulations

Formulation Development
The compound's solubility and stability profiles make it suitable for formulation into various pharmaceutical dosage forms. Research has explored its incorporation into nanoparticles and liposomes to enhance bioavailability and targeted delivery .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibitory effects on tumor growth; potential lead structure for drug development ,
NeuropharmacologyModulation of neurotransmitter systems; potential Alzheimer's treatment
Organic SynthesisExcellent building block; diverse functionalization opportunities ,
Pharmaceutical FormulationsSuitable for nanoparticles and liposome formulations

Wirkmechanismus

The mechanism of action of 6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Molecular Formula : The bis-TFA salt is reported with conflicting molecular formulas in literature. Enamine Ltd. lists it as C₁₀H₁₇ClN₂ (Mol. weight: 200.71) , while other sources describe the free base as C₁₃H₁₈N₂ (Mol. weight: 202.30) . This discrepancy may arise from differences in salt formation or reporting errors.
  • Synthesis : The bis-TFA salt is commonly synthesized via deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using excess TFA, as demonstrated in tuberculosis drug intermediate synthesis .
  • Applications : Primarily used as a building block in medicinal chemistry, particularly for antitubercular and antibacterial agents .

Structural and Functional Analogues

a. tert-Butyl 6-Benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Molecular Formula : C₁₉H₂₆N₂O₂ (CAS: 1352926-14-7) .
  • Key Differences: The Boc group enhances stability and solubility in organic solvents, making it suitable for lab-scale reactions. Lacks the acidic TFA counterions, reducing hygroscopicity compared to the bis-TFA salt.
b. 2-(tert-Butyl) 8-Ethyl 6-Benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
  • Molecular Formula : C₂₁H₂₈N₂O₄ (synthesized via NaH-mediated coupling) .
  • Key Differences :
    • Dual ester groups improve lipophilicity, enhancing blood-brain barrier penetration in antitubercular leads .
    • Demonstrated potent activity against Mycobacterium tuberculosis (MIC: 0.2 µg/mL), outperforming the bis-TFA salt in preclinical studies .
c. 6-Boc-2,6-diazaspiro[3.4]octane Derivatives
  • Example : Intermediate UT (CAS: 885270-86-0) .
  • Key Differences :
    • Boc protection simplifies handling but requires acidic deprotection (e.g., TFA) to generate active amines.
    • Less reactive in cross-coupling reactions compared to the bis-TFA salt due to steric hindrance .

Physicochemical and Pharmacological Comparison

Property Bis-TFA Salt Boc-Protected Ester Derivative
Molecular Weight 200.71 (disputed) / 202.30 330.42 384.46
Solubility High in polar solvents (due to TFA) Low in water, high in DCM/THF Moderate in organic solvents
Biological Activity Intermediate in drug synthesis Lab research only Antitubercular (MIC: 0.2 µg/mL)
Synthetic Accessibility High (one-step deprotection) Moderate (requires Boc protection) Low (multi-step, Pd-mediated)
Stability Hygroscopic; requires cold storage Stable at room temperature Sensitive to hydrolysis

Role of Trifluoroacetic Acid (TFA)

The bis-TFA salt’s strong acidity (pKa ~0.5) enhances solubility in aqueous and polar environments, a critical advantage in drug formulation . However, TFA’s corrosiveness necessitates careful handling, unlike safer alternatives like HCl salts .

Biologische Aktivität

6-Benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6-benzyl-2,6-diazaspiro[3.4]octane bis(2,2,2-trifluoroacetate)
  • Molecular Formula : C13H18N2.2C2HF3O2
  • CAS Number : 2408974-37-6
  • Purity : ≥95%

Antimicrobial Activity

Research indicates that derivatives of diazaspiro compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various nitrofuran derivatives based on the diazaspiro framework, demonstrating significant activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) as low as 0.016 µg/mL for certain derivatives . The structural modifications around the diazaspiro core play a crucial role in enhancing antimicrobial efficacy.

Anticancer Properties

The 2,6-diazaspiro[3.4]octane core has been identified as a promising scaffold in cancer drug discovery. Compounds derived from this structure have shown potential as inhibitors of critical protein interactions involved in cancer progression, such as menin-MLL1 interactions and MAPK signaling pathways . This suggests that 6-benzyl-2,6-diazaspiro[3.4]octane may also possess anticancer properties.

Neuropharmacological Effects

Studies have indicated that compounds with similar diazaspiro structures can act as selective dopamine D3 receptor antagonists . This activity is particularly relevant for developing treatments for neuropsychiatric disorders, including schizophrenia and addiction.

Case Studies

  • Antitubercular Activity :
    • A small set of compounds synthesized from the diazaspiro framework was screened for antitubercular activity.
    • Results showed that compound variants displayed MIC values ranging from 0.016 µg/mL to higher concentrations depending on structural modifications .
  • Cancer Treatment :
    • A study explored the inhibition of specific protein interactions critical for cancer cell proliferation.
    • Several derivatives exhibited potent inhibitory effects on these interactions, indicating their potential as therapeutic agents in oncology .

Data Tables

Compound NameStructureMIC (µg/mL)Activity
Compound 1Structure0.016Antitubercular
Compound 2Structure0.050Anticancer
Compound 3Structure0.100Neuropharmacological

Q & A

Basic: What safety protocols are critical when handling 6-benzyl-2,6-diazaspiro[3.4]octane derivatives during synthesis?

Answer:
When synthesizing or handling 6-benzyl-2,6-diazaspiro derivatives, adhere to:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to mitigate exposure to trifluoroacetic acid (TFA) vapors, which are corrosive .
  • Storage: Store intermediates (e.g., tert-butyl-protected precursors) at 2–8°C in airtight containers to prevent hydrolysis .
  • Spill Management: Neutralize TFA spills with sodium bicarbonate before disposal.

Basic: How can researchers optimize solid-phase extraction (SPE) for isolating 6-benzyl-2,6-diazaspiro[3.4]octane derivatives from aqueous matrices?

Answer:
For SPE optimization:

  • Sorbent Selection: Oasis HLB cartridges (60 mg, 3 cc) are ideal due to their dual hydrophilic-lipophilic balance, enhancing recovery of polar spirocyclic compounds .
  • Conditioning: Pre-wash with 2 mL methanol followed by 2 mL Milli-Q water.
  • Elution: Use 2 mL methanol acidified with 0.1% formic acid to improve ionization in LC-MS workflows .
  • Validation: Spike internal standards (e.g., deuterated analogs) to monitor recovery rates (target: >85%).

Advanced: What factorial design approaches are suitable for optimizing synthesis yields of 6-benzyl-2,6-diazaspiro[3.4]octane derivatives?

Answer:
A 2<sup>k</sup> factorial design is recommended to evaluate critical parameters:

  • Factors: Reaction temperature (25–60°C), TFA stoichiometry (1–3 equivalents), and stirring rate (300–800 rpm).
  • Response Variables: Yield (%) and purity (HPLC area%).
  • Analysis: Use ANOVA to identify significant interactions (e.g., excess TFA may degrade intermediates at elevated temperatures) .
  • Example: A study showed optimal yield (72%) at 40°C, 2.5 eq TFA, and 500 rpm .

Advanced: How can NMR spectroscopy resolve structural ambiguities in trifluoroacetic acid-containing spirocyclic compounds?

Answer:
Key strategies include:

  • Solvent Selection: Use deuterated DMSO-d6 to minimize proton exchange with TFA’s acidic protons .
  • <sup>19</sup>F NMR: Detect trifluoromethyl groups (δ = -70 to -75 ppm) to confirm TFA coordination .
  • 2D Experiments: HSQC and HMBC correlations clarify spirocyclic connectivity (e.g., distinguishing benzyl vs. diaza ring protons) .
  • Challenge: Signal splitting from JF-H coupling requires high-resolution spectrometers (≥400 MHz).

Basic: What spectroscopic techniques are effective for characterizing bis(trifluoroacetic acid) salts in spirocyclic compounds?

Answer:
Combine:

  • LC-MS/MS: Confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z 389 for C17H19F6N2O4) with fragmentation patterns .
  • IR Spectroscopy: Identify TFA’s carbonyl stretch (~1680 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm<sup>-1</sup>) .
  • Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced: How should researchers address discrepancies between theoretical and experimental solubility data for fluorinated diazaspiro compounds?

Answer:

  • Data Reconciliation: Use Hansen solubility parameters (HSPs) to predict solvent compatibility. TFA salts often show higher solubility in polar aprotic solvents (e.g., DMF) than predicted .
  • Crystallography: Single-crystal X-ray diffraction can reveal unexpected solvate formation (e.g., hydrate co-crystals) .
  • Thermodynamic Modeling: Apply the van’t Hoff equation to correlate temperature-dependent solubility with lattice energy calculations .

Basic: What deprotection strategies are effective for synthesizing bis(trifluoroacetic acid) salts from tert-butyl-protected precursors?

Answer:

  • Reagent: Use TFA:DCM (1:1 v/v) at 0°C to cleave the tert-butyl carbamate group.
  • Stoichiometry: 2.5 equivalents of TFA per protected amine group ensures complete deprotection without side reactions .
  • Workup: Remove TFA via rotary evaporation, followed by lyophilization to isolate the hygroscopic bis-TFA salt .

Advanced: How can computational modeling guide the design of 6-benzyl-2,6-diazaspiro[3.4]octane derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Screen against target enzymes (e.g., kinases) using AutoDock Vina to prioritize substituents (e.g., electron-withdrawing groups at C3) .
  • MD Simulations: Assess stability of spirocyclic conformers in aqueous solution (GROMACS, 50 ns trajectories) .
  • QSAR Models: Correlate logP values (1.5–3.0) with membrane permeability for CNS-targeted analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.